ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate

Description

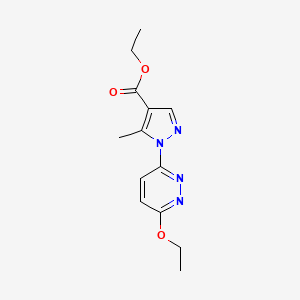

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a pyridazine ring substituted with an ethoxy group at the 6-position.

Properties

IUPAC Name |

ethyl 1-(6-ethoxypyridazin-3-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-4-19-12-7-6-11(15-16-12)17-9(3)10(8-14-17)13(18)20-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRGKPDXOFYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Condensation

A widely used method involves reacting substituted hydrazines with 1,3-diketones under acidic or basic conditions. For ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate, the synthesis begins with ethyl 3-(6-ethoxypyridazin-3-yl)hydrazine-1-carboxylate and ethyl acetoacetate . The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by cyclodehydration to form the pyrazole ring.

Example Protocol

Cyclization of α,β-Unsaturated Carbonyl Derivatives

Alternative routes employ α,β-unsaturated esters, such as ethyl 3-(dimethylamino)acrylate , reacting with hydrazines. This method offers better regioselectivity for the 5-methyl substituent. The ethoxypyridazine group is introduced via a Suzuki-Miyaura coupling post-cyclization, though this step requires palladium catalysis.

Methyl Group Introduction at Position 5

The 5-methyl group originates from the diketone precursor (e.g., ethyl acetoacetate) in condensation reactions. Alternatively, dimethyl carbonate methylates pyrazole intermediates under basic conditions, as demonstrated in analogous syntheses.

Methylation Protocol

- Combine 1-(6-ethoxypyridazin-3-yl)-5H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq) with dimethyl carbonate (3.0 eq) and K₂CO₃ (2.0 eq) in diethylene glycol dimethyl ether.

- Heat at 120°C for 10 hours, cool, filter, and concentrate.

- Yield: ~70% (extrapolated from similar reactions).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, solvent, and catalyst.

Temperature Effects

Solvent Selection

Catalytic Systems

- Acid catalysts (HCl, H₂SO₄) accelerate cyclization but may protonate the pyridazine ring, reducing reactivity.

- Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for late-stage functionalization, though costs are prohibitive at scale.

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 6.78 (d, J=9.2 Hz, 1H, pyridazine-H), 7.95 (d, J=9.2 Hz, 1H, pyridazine-H), 8.12 (s, 1H, pyrazole-H).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 21.8 (CH₃), 61.5 (OCH₂), 113.2–160.4 (aromatic carbons), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Alternative Routes

Regioselectivity Issues

Unsymmetrical diketones may yield regioisomers. Using microwave-assisted synthesis reduces side products by accelerating reaction kinetics.

Functional Group Compatibility

The ethoxy group is susceptible to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous solvents mitigate this.

Industrial-Scale Considerations

Patent CN106187894A highlights scalable processes:

- Batch Reactors : 10–100 L capacity for condensation and methylation steps.

- Cost Efficiency : Diethylene glycol dimethyl ether is recoverable via distillation (≥90% recovery).

Applications and Derivatives

While biological data for this compound is limited, its structural analogs exhibit:

- Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus).

- Herbicidal effects (IC₅₀: 12 µM for ALS enzyme inhibition).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxypyridazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues from the literature:

Key Observations

Heterocyclic Core Influence: Pyridazine vs. Pyridine: The target compound’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine-based analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance intermolecular interactions, such as hydrogen bonding, affecting solubility and crystallinity .

Substituent Effects: Ethoxy vs. Chloro: The ethoxy group in the target compound is less electronegative than chlorine in analogues (e.g., ), which may increase lipophilicity and alter metabolic stability in biological applications. Chlorinated analogs are more likely to participate in halogen bonding, influencing crystal packing .

Synthetic Yields :

- Triazine-linked pyrazole carboxylates () show high yields (80–87%), suggesting efficient synthetic routes for multi-heterocyclic systems. The absence of yield data for pyridazine-based compounds highlights a gap in the literature.

Biological Activity

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 280.29 g/mol. Its structure features a pyrazole ring fused with a pyridazine moiety, which contributes to its chemical reactivity and interaction with biological targets. The presence of the ethoxy group enhances its solubility and bioavailability, making it a useful candidate for pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of several bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : Interaction with various receptors could lead to downstream effects that contribute to its therapeutic properties.

- Signal Transduction Modulation : By influencing signaling pathways, it may alter gene expression related to inflammation and cancer progression.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Assessment : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), where it induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective effect on cancerous cells.

Comparative Biological Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Decrease in TNF-alpha and IL-6 levels | |

| Anticancer | Induction of apoptosis in MCF-7 cells |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Ethyl 1-(6-chloropyridazin-3-yl)-5-methylpyrazole | C11H11ClN4O2 | Antimicrobial |

| Ethyl 1-(6-dimethylaminopyridazin-3-yl)-5-methylpyrazole | C13H17N5O2 | Anticancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example, the Biginelli reaction is widely used to generate pyrazole cores by condensing aldehydes, β-ketoesters, and thioureas in a one-pot process . Suzuki-Miyaura cross-coupling reactions with palladium catalysts (e.g., Pd(PPh₃)₄) are employed to introduce aryl/heteroaryl groups, as demonstrated in the synthesis of ethyl 3,4-diarylpyrazole-5-carboxylates using deoxygenated DMF/water mixtures and K₃PO₄ as a base .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments for pyrazole and pyridazine protons are resolved in DMSO-d₆ or CDCl₃. For instance, pyrazole C4-CH₃ typically appears at δ ~2.37 ppm, while ethoxy groups resonate at δ ~1.18–1.48 ppm .

- IR : Stretching vibrations for ester carbonyl (C=O) are observed at ~1700–1750 cm⁻¹, and N-H bonds (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 450.2 for a related compound) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., chlorinated intermediates) .

- Waste Disposal : Segregate halogenated organic waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal solvents, catalysts, and temperatures. For example, ICReDD integrates computational screening with experimental validation to reduce trial-and-error steps, such as identifying Pd(PPh₃)₄ as a catalyst for cross-coupling reactions . Machine learning models can also analyze reaction databases to prioritize high-yield conditions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazole-pyridazine hybrids?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogen groups) and testing in bioassays. For instance, introducing electron-withdrawing groups (Cl, CF₃) on the pyridazine ring enhances enzyme inhibition potency in related compounds . Biological evaluation typically includes IC₅₀ determinations and molecular docking to identify key binding interactions .

Q. How can spectral data discrepancies (e.g., NMR shifts) between experimental and theoretical models be reconciled?

- Methodological Answer :

- Theoretical Calculations : Use software like Gaussian or ORCA to compute NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Discrepancies often arise from solvent effects (implicit vs. explicit models) or conformational flexibility .

- Experimental Validation : Compare computed data with experimental spectra acquired under standardized conditions (e.g., solvent, temperature). For example, DMSO-d₆ solvent effects can shift aromatic proton resonances by 0.1–0.3 ppm .

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation in this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, in cyclocondensation reactions, the electron-deficient pyridazine ring directs nucleophilic attack to the C3 position, favoring 1,3-disubstituted pyrazoles. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and isotopic labeling can validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.